[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is the sulfone group . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .
Mode of Action
The compound interacts with its target through a process known as sulfide oxidation tuning . This process involves constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .
Biochemical Pathways
The compound affects the photocatalytic hydrogen evolution pathway . This pathway is crucial for the process of water splitting, a significant area of research in the field of renewable energy .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may influence its absorption and distribution characteristics.
Result of Action
The compound’s action results in high photocatalytic activities . Specifically, the resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also had an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
The compound’s photocatalytic activities were observed under visible-light illumination , suggesting that light conditions may play a role in its efficacy.
Preparation Methods
The synthesis of [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves several steps. The key synthetic route includes the following steps:
Formation of the thiophene derivative: The initial step involves the synthesis of 5-(2-ethylhexylsulfanyl)thiophene-2-carbaldehyde through a reaction between thiophene-2-carbaldehyde and 2-ethylhexyl mercaptan under basic conditions.
Cyclization: The thiophene derivative undergoes cyclization with 2,3-dibromothiophene to form the thienobenzothiol core.
Chemical Reactions Analysis
[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through reactions with electrophiles such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include palladium catalysts for stannylation, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its ability to transport charge efficiently.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Industrial Applications: It is explored for use in coatings and adhesives due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar compounds to [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane include:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Carboxymethyl chitosan hydrogels: Investigated for their biomedical applications due to their biocompatibility and antibacterial activity.
The uniqueness of [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its combination of organotin and thiophene moieties, which impart distinct electronic and chemical properties not commonly found in other compounds.
Properties
IUPAC Name |
[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40S6.6CH3.2Sn/c1-5-9-11-23(7-3)21-37-29-15-13-27(39-29)31-25-17-19-36-34(25)32(26-18-20-35-33(26)31)28-14-16-30(40-28)38-22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVZZUBZUJKJNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CSC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)SCC(CC)CCCC)[Sn](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58S6Sn2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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